L-Xylo-2-Hexulosonic Acid Hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

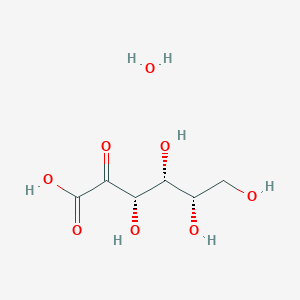

L-Xylo-2-Hexulosonic Acid Hydrate, also known as 2-Keto-L-gulonic acid hydrate, is a chemical compound with the molecular formula C6H10O7. It is a direct precursor of vitamin C (ascorbic acid) and plays a crucial role in various biochemical processes. This compound is widely distributed in plants and animals and is essential for collagen synthesis .

準備方法

Synthetic Routes and Reaction Conditions

L-Xylo-2-Hexulosonic Acid Hydrate can be synthesized through the oxidation of L-sorbose using microbial fermentation or chemical oxidation methods. The microbial fermentation method involves the use of specific strains of bacteria, such as Gluconobacter oxydans, which oxidize L-sorbose to produce L-xylo-2-Hexulosonic acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the fermentation of L-sorbose followed by purification processes such as crystallization. The compound is then isolated and dried to obtain the monohydrate form .

化学反応の分析

Types of Reactions

L-Xylo-2-Hexulosonic Acid Hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its conversion into vitamin C and other derivatives .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major product formed from the reactions of this compound is vitamin C (ascorbic acid). Other derivatives, such as 2-Keto-L-gulonic acid, are also produced during these reactions .

科学的研究の応用

L-Xylo-2-Hexulosonic Acid Hydrate has numerous scientific research applications across various fields:

作用機序

L-Xylo-2-Hexulosonic Acid Hydrate exerts its effects primarily through its conversion to vitamin C. The compound acts as a physiological antioxidant and coenzyme for various hydroxylation reactions. It is required for collagen synthesis and plays a vital role in maintaining the structural integrity of connective tissues .

類似化合物との比較

L-Xylo-2-Hexulosonic Acid Hydrate is unique due to its role as a direct precursor of vitamin C. Similar compounds include:

2-Keto-L-gulonic acid: Another precursor of vitamin C with similar properties.

2-Oxo-gulonic acid: A related compound involved in the synthesis of vitamin C.

D-Sorbosonic acid: A compound with similar chemical structure and properties.

These compounds share similar biochemical roles but differ in their specific chemical structures and pathways of synthesis.

生物活性

L-Xylo-2-Hexulosonic Acid Hydrate (CAS Number: 342385-52-8) is a keto sugar that has garnered attention in various fields of biological research due to its potential applications in agriculture, biochemistry, and medicine. This compound is structurally related to other important sugars and acids, such as 2-Keto-L-Gulonic Acid (2KGA), which is known for its role in vitamin C synthesis and antioxidant activity.

- Molecular Formula : C₆H₁₀O₇·H₂O

- Molecular Weight : 212.155 g/mol

- Purity : >95% (HPLC)

- Storage Conditions : Recommended at +4°C

Biological Activity

This compound exhibits a range of biological activities, particularly in enhancing plant stress resistance and influencing metabolic pathways.

1. Plant Stress Resistance

Research indicates that L-Xylo-2-Hexulosonic Acid can improve the resilience of plants under abiotic stress conditions, such as high salinity. For instance, studies have shown that its application results in:

- Increased leaf and root biomass.

- Elevated levels of metabolites and enzymes associated with stress resistance.

- Decreased oxidative stress markers like hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) .

2. Antioxidant Properties

The compound has been linked to enhanced antioxidant enzyme activity in plants, including:

- Superoxide Dismutase (SOD)

- Ascorbate Peroxidase (APX)

- Catalase (CAT)

These enzymes play critical roles in mitigating oxidative damage, thereby promoting overall plant health .

3. Metabolic Pathways

L-Xylo-2-Hexulosonic Acid is involved in various metabolic pathways, particularly those related to vitamin synthesis and carbohydrate metabolism. It serves as a precursor for the synthesis of important metabolites that contribute to cellular functions and stress responses .

Case Studies

Several studies have highlighted the biological effects of L-Xylo-2-Hexulosonic Acid:

Case Study 1: Salt Stress in Brassica Campestris

A study demonstrated that the application of L-Xylo-2-Hexulosonic Acid significantly improved the salt stress tolerance in Brassica campestris ssp. chinensis. The treatment led to:

- Enhanced growth metrics (leaf area, root length).

- Improved photosynthetic efficiency.

- Increased expression of genes involved in stress response pathways .

Case Study 2: Antioxidant Activity Assessment

In another investigation, the antioxidant activity of L-Xylo-2-Hexulosonic Acid was evaluated by measuring the activities of various antioxidant enzymes. Results indicated that:

- The compound effectively reduced oxidative stress markers.

- It enhanced the activity of key antioxidant enzymes, suggesting its potential as a natural antioxidant agent .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-4,7-10H,1H2,(H,12,13);1H2/t2-,3+,4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDGHHWRQQMMDK-RROVWVHZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。